molecular formula C6H4Br2OS B1303899 1-(3,4-Dibromothiophen-2-yl)ethanone CAS No. 57681-57-9

1-(3,4-Dibromothiophen-2-yl)ethanone

Cat. No.: B1303899
CAS No.: 57681-57-9
M. Wt: 283.97 g/mol
InChI Key: SXIYNKNSROWNBX-UHFFFAOYSA-N
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Description

1-(3,4-Dibromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and an ethanone group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dibromothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, the bromination of 2-acetylthiophene using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dibromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,4-Dibromothiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanone depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the conductivity and stability of polymers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .

Comparison with Similar Compounds

1-(3,4-Dibromothiophen-2-yl)ethanone can be compared with other similar compounds such as:

    1-(3,4-Dichlorothiophen-2-yl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    1-(3,4-Difluorothiophen-2-yl)ethanone: Fluorine atoms provide different electronic effects compared to bromine.

    1-(3,4-Diiodothiophen-2-yl)ethanone: Iodine atoms result in different steric and electronic properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in various substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3,4-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYNKNSROWNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CS1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377506
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-57-9
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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